Oxilorphan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

オキシロルファンは、モルヒネ系に属する合成オピオイド拮抗薬です。オピオイド依存症の潜在的な治療薬として開発されましたが、市販されたことはありません。 オキシロルファンは、μオピオイド受容体拮抗薬およびκオピオイド受容体部分アゴニストとして作用し、ナルキソンと類似の効果を示します .

準備方法

オキシロルファンは、モルヒネ誘導体を含む一連の化学反応によって合成されます。 合成経路には、3-メトキシ-Δ^6,7-モルヒナンのアシル化、それに続く立体特異的エポキシ化、アミドおよびエポキシド官能基の還元、および最終生成物を得るための脱メチル化が含まれます

化学反応の分析

オキシロルファンは、以下を含むさまざまな化学反応を受けます。

酸化: オキシロルファンは、異なる誘導体を形成するために酸化される可能性があります。

還元: 還元反応は、モルヒネ構造上の官能基を変更できます。

置換: 置換反応は、モルヒネ環に異なる置換基を導入できます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、さまざまなアルキル化剤などがあります。 生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .

科学研究への応用

化学: 合成オピオイド拮抗薬として、オキシロルファンは、モルヒネ誘導体の構造活性相関を理解するための研究に使用されてきました。

生物学: オピオイド受容体とのオキシロルファンの相互作用は、オピオイド受容体調節のメカニズムを解明するために研究されてきました。

医学: 市販されていませんが、オキシロルファンは、μオピオイド受容体での拮抗作用とκオピオイド受容体での部分アゴニスト作用のために、オピオイド依存症の治療のために試験されました.

産業: 商業開発が進んでいないため、産業用途はほとんどありません。

科学的研究の応用

Pharmacological Properties

Oxilorphan acts on the opioid receptor system, exhibiting distinct properties:

- μ-opioid Receptor Antagonism : this compound functions as an antagonist at the μ-opioid receptors, effectively blocking the effects of opioid agonists such as morphine.

- κ-opioid Receptor Partial Agonism : It also exhibits partial agonist activity at κ-opioid receptors, which can lead to hallucinogenic and dissociative effects at higher doses .

Opioid Addiction Treatment

This compound was investigated for its potential in treating opioid addiction. Its antagonist properties at μ-opioid receptors could theoretically help mitigate the effects of opioid dependence. However, clinical trials indicated that side effects such as dysphoria and hallucinations limited its acceptability among patients .

Diuretic Effects

A study demonstrated that this compound increased urinary output without affecting fluid intake in subjects, suggesting potential applications in managing fluid balance .

Analgesic Activity

Although primarily an antagonist, this compound exhibited weak analgesic effects in specific models. It was noted to prevent phenylquinone-induced abdominal contractions at doses significantly higher than those required for antagonist activity .

Mechanistic Studies

Research involving this compound has contributed to understanding the structure-activity relationships among morphinan derivatives. Its interactions with opioid receptors have been pivotal in elucidating the mechanisms underlying opioid receptor modulation .

Case Studies

作用機序

オキシロルファンは、中枢神経系におけるオピオイド受容体への結合によって効果を発揮します。それはμオピオイド受容体で拮抗薬として作用し、オピオイドアゴニストの効果を阻害します。 さらに、それはκオピオイド受容体で部分アゴニストとして作用し、より高い用量では幻覚作用と解離作用を生み出す可能性があります . 分子標的はμオピオイドおよびκオピオイド受容体を含み、関与する経路はオピオイド受容体シグナル伝達に関連しています .

類似の化合物との比較

オキシロルファンは、ナルキソンなどの他のオピオイド拮抗薬および部分アゴニストに似ています。

ナルキソン: どちらもμオピオイド受容体拮抗薬として作用しますが、オキシロルファンはκオピオイド受容体でも部分アゴニスト活性を持ちます.

ナルトレキソン: ナルキソンと同様に、ナルトレキソンは、より長い作用時間を持つμオピオイド受容体拮抗薬です。

ブトルファノール: オキシロルファンと同様に、ブトルファノールはκオピオイド受容体で部分アゴニストであり、μオピオイド受容体で拮抗薬です.

オキシロルファンのユニークさは、μオピオイド受容体拮抗作用とκオピオイド受容体部分アゴニスト作用の組み合わせにあり、これは異なる薬理学的プロファイルを生成します .

類似化合物との比較

Oxilorphan is similar to other opioid antagonists and partial agonists, such as:

Naloxone: Both act as μ-opioid receptor antagonists, but this compound also has partial agonist activity at κ-opioid receptors.

Naltrexone: Similar to naloxone, naltrexone is a μ-opioid receptor antagonist with longer duration of action.

Butorphanol: Like this compound, butorphanol is a partial agonist at κ-opioid receptors and an antagonist at μ-opioid receptors.

This compound’s uniqueness lies in its combination of μ-opioid receptor antagonism and κ-opioid receptor partial agonism, which results in a distinct pharmacological profile .

生物活性

Oxilorphan , also known as L-BC-2605, is a synthetic compound belonging to the morphinan family, primarily recognized for its dual role as an opioid antagonist and a partial agonist at specific opioid receptors. It exhibits significant pharmacological properties, particularly in relation to the μ-opioid receptor (MOR) and κ-opioid receptor (KOR) systems. Despite its promising profile, this compound was never commercially developed for therapeutic use.

This compound acts predominantly as a μ-opioid receptor antagonist , similar in potency to naloxone. However, it also functions as a κ-opioid receptor partial agonist , which can lead to unique behavioral effects, including dysphoria and potential hallucinogenic experiences at higher doses . The compound's dual activity is crucial in understanding its biological effects and potential clinical implications.

Analgesic Properties

Research indicates that this compound has relatively weak analgesic activity compared to traditional opioids. In various animal models, this compound demonstrated:

- Weak analgesic activity : While it was inactive in conventional thermal analgesic tests, it showed some effectiveness in preventing phenylquinone-induced abdominal contractions at very high doses (approximately 700 times higher than those needed for antagonistic effects) .

- Comparative Potency : this compound's analgesic potency was found to be about 120 times less than morphine and significantly less than dl-cyclazocine. However, it was more potent than naloxone and naltrexone in certain contexts .

Addiction Potential

Studies have suggested that this compound possesses a low potential for addiction. In chronic treatment scenarios, mice did not exhibit withdrawal symptoms when challenged with naloxone after being treated with this compound, indicating minimal physical dependence potential . This characteristic positions this compound favorably compared to more addictive opioids.

Central Nervous System Effects

In terms of central nervous system (CNS) activity:

- Minimal side effects : At doses up to 40 mg/kg subcutaneously, this compound did not produce significant CNS side effects, contrasting with other compounds such as dl-cyclazocine which caused pronounced effects at lower doses .

- Behavioral Effects : In squirrel monkeys, doses of 5 mg/kg led to mild ataxia and clonic convulsions, highlighting the potential for behavioral alterations at higher dosages .

Comparative Studies

A series of studies have compared this compound with other opioid antagonists:

| Compound | MOR Activity | KOR Activity | Analgesic Potency (compared to Morphine) |

|---|---|---|---|

| This compound | Antagonist | Partial Agonist | 1/120 |

| Naloxone | Antagonist | None | No analgesic activity |

| Naltrexone | Antagonist | Weak Agonist | Weak analgesic activity |

| dl-Cyclazocine | Antagonist | Agonist | 1/300 |

Clinical Trials

Although this compound was trialed for treating opioid addiction, its development was halted due to adverse effects related to its KOR agonism. Patients reported dysphoria and hallucinogenic effects that limited its acceptability in clinical settings .

特性

CAS番号 |

42281-59-4 |

|---|---|

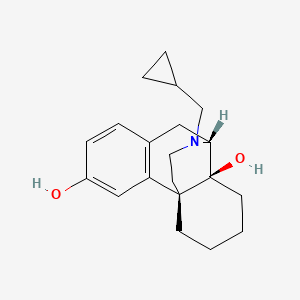

分子式 |

C20H27NO2 |

分子量 |

313.4 g/mol |

IUPAC名 |

(1S,9R,10S)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol |

InChI |

InChI=1S/C20H27NO2/c22-16-6-5-15-11-18-20(23)8-2-1-7-19(20,17(15)12-16)9-10-21(18)13-14-3-4-14/h5-6,12,14,18,22-23H,1-4,7-11,13H2/t18-,19+,20-/m1/s1 |

InChIキー |

STBZIDOIKQNFCQ-HSALFYBXSA-N |

SMILES |

C1CCC2(C3CC4=C(C2(C1)CCN3CC5CC5)C=C(C=C4)O)O |

異性体SMILES |

C1CC[C@]2([C@H]3CC4=C([C@]2(C1)CCN3CC5CC5)C=C(C=C4)O)O |

正規SMILES |

C1CCC2(C3CC4=C(C2(C1)CCN3CC5CC5)C=C(C=C4)O)O |

外観 |

Solid powder |

Key on ui other cas no. |

42281-59-4 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

L-N-cyclopropylmethyl-3,14-dihydroxymorphinan oxilorphan oxilorphan hydrochloride oxilorphan hydrochloride, (+-)-isomer oxilorphan hydrochloride, (9alpha,13alpha,14alpha)-isomer oxilorphan tartrate (2:1), (R-(R*,R*))-isomer oxilorphan tartrate, (R-(R*,R*))-isomer oxilorphan, (+-)-isomer oxilorphan, (14alpha)-(+-)-isomer oxilorphan, (14alpha)-isome |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。